![molecular formula C13H14F2O3S B15303433 {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core with a phenyl group and two fluorine atoms attached to one of the bridgehead carbons, and a methanesulfonate ester group attached to the other bridgehead carbon
准备方法
The synthesis of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving a suitable diene and a carbene precursor.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonate ester group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding amides, thioethers, or ethers.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the methanesulfonate ester group can yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., sodium azide, potassium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
科学研究应用
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the introduction of the bicyclo[1.1.1]pentane motif in drug design.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and high-performance coatings.
作用机制
The mechanism of action of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, which can improve its selectivity and potency. The methanesulfonate ester group can undergo hydrolysis or substitution reactions, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methanesulfonate ester group, resulting in different reactivity and applications.
3-Phenylbicyclo[1.1.1]pentane-1-yl methanesulfonate: Lacks fluorine atoms, which affects its chemical properties and biological activity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of {2,2-Difluoro-3-phenylbicyclo[11
属性
分子式 |
C13H14F2O3S |
|---|---|
分子量 |
288.31 g/mol |
IUPAC 名称 |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H14F2O3S/c1-19(16,17)18-9-11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI 键 |
PXGVISTZXRCCFQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
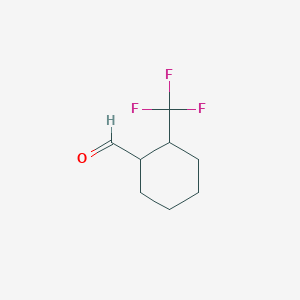

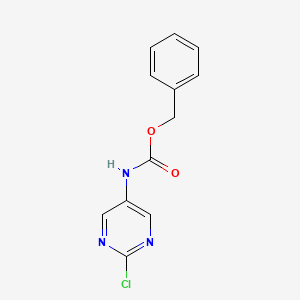
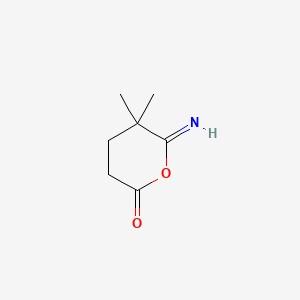

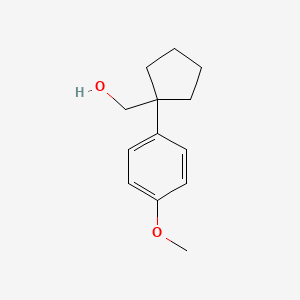


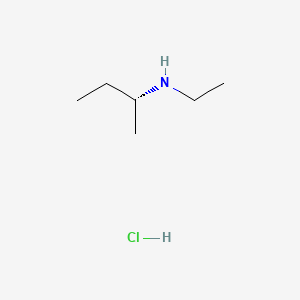

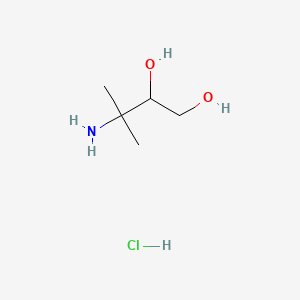
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
